![molecular formula C20H14ClFN2O4S B3014260 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922036-04-2](/img/structure/B3014260.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound.

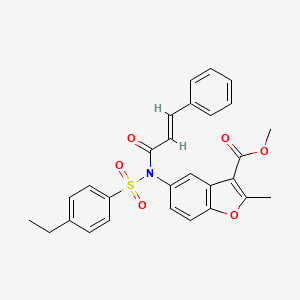

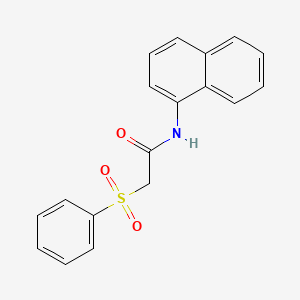

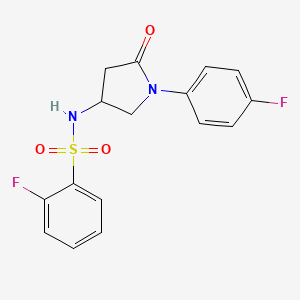

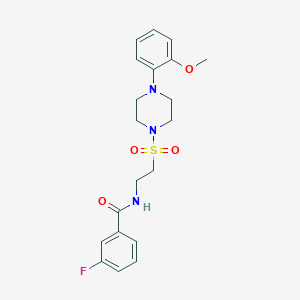

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide is involved in the synthesis of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables the [1,4]oxazepine ring construction and acts as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Pharmacological Characteristics

- Research has explored the influence of the chlorine substitution pattern on pharmacology at various receptors like H1R, H4R, and 5-HT2AR. Studies have revealed that the oxazepine/oxepine moiety and the chlorine substitution pattern play significant roles in determining receptor selectivity and specificity (Naporra et al., 2016).

Biochemical Transformations

- There are studies on the microbial transformation of 8-chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, leading to new derivatives. Certain fungi can transform this compound into different chemical forms, demonstrating its potential in biochemical applications (Jiu et al., 1977).

Catalytic and Synthetic Applications

- This compound has been used in catalytic enantioselective aza-Reformatsky reactions, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This showcases its application in asymmetric synthesis (Munck et al., 2017).

Molecular Dynamics and Docking Studies

- Molecular dynamic studies suggest that the tricyclic core of compounds containing this chemical structure binds in a similar mode into the binding pocket, as described for related structures in the human H1R crystal structure. This indicates its potential in the development of receptor-targeted drugs (Naporra et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the transmission of signals in the brain.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O4S/c1-11-8-14(4-5-16(11)22)29(26,27)24-13-3-7-18-15(10-13)20(25)23-17-9-12(21)2-6-19(17)28-18/h2-10,24H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLUEIRTAUUWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)